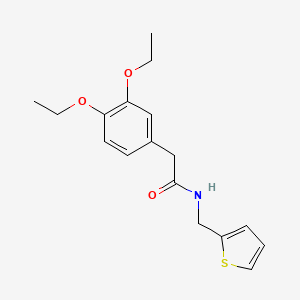

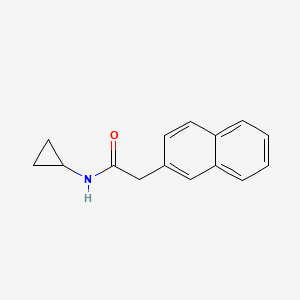

![molecular formula C15H16N2O5S B5755886 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)

2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic displacement reactions in dipolar aprotic solvents or direct poly-condensation methods. For example, polyamides and poly(amide-imide)s derived from related aminophenols with aromatic dicarboxylic acids and bis(carboxyphthalimide)s have been prepared using N-methyl-2-pyrrolidone with triphenyl phosphite and pyridine as condensing agents (Saxena et al., 2003). This indicates a versatile approach to incorporating the 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide structure into larger molecular frameworks.

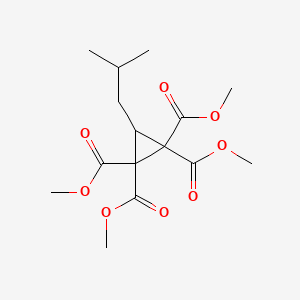

Molecular Structure Analysis

The molecular structure of compounds related to 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide has been extensively studied using techniques such as X-ray diffraction (XRD) and Density Functional Theory (DFT). These studies reveal the amorphous nature of synthesized polymers and provide insights into the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential surfaces (Muhammad Shahid et al., 2018). Molecular docking analyses also suggest potential bioactive (antifungal and antiviral) nature based on the structure (A. FazilathBasha et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide or its derivatives include nucleophilic substitution and Pummerer-type cyclization. These reactions are pivotal for the synthesis of novel compounds with potential biological activity, such as anti-HIV agents (P. Selvam et al., 2001). The synthesis process is often enhanced by additives like boron trifluoride diethyl etherate, indicating the importance of reaction conditions in achieving desired outcomes (T. Saitoh et al., 2001).

Physical Properties Analysis

The physical properties of polymers and compounds derived from 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide, such as solubility in aprotic polar solvents, glass transition temperatures, and thermal stability, have been characterized. These properties are crucial for their application in material science and drug development (Saxena et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity and potential bioactivity, are influenced by the molecular structure of 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide derivatives. Studies on these compounds reveal their potential as inhibitors for enzymes like carbonic anhydrase, indicating their relevance in medicinal chemistry (M. Abdoli et al., 2018).

Propriétés

IUPAC Name |

2-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-21-13-8-7-10(9-14(13)22-2)23(19,20)17-12-6-4-3-5-11(12)15(16)18/h3-9,17H,1-2H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINWAUIKVPNXBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801332945 |

Source

|

| Record name | 2-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808592 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(3,4-Dimethoxyphenyl)sulfonylamino]benzamide | |

CAS RN |

359025-03-9 |

Source

|

| Record name | 2-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)

![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)

![4-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5755897.png)

![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)